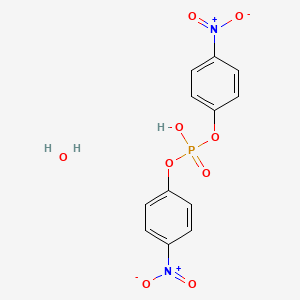

Bis(4-nitrophenyl) phosphate hydrate

Description

Significance of Phosphate (B84403) Diester Hydrolysis in Bioorganic Chemistry

The hydrolysis of phosphate esters is a reaction of paramount importance in biological systems. acs.org These reactions are integral to a multitude of cellular functions, including signal transduction, energy metabolism, biosynthesis, and the replication and repair of genetic material. acs.orgdiva-portal.org Phosphate diesters form the backbone of nucleic acids (DNA and RNA), and their cleavage is essential for processes like DNA repair and recombination. acs.org The inherent stability of the phosphate diester bond makes its controlled cleavage a critical regulatory point in many biochemical pathways. diva-portal.org Understanding the mechanisms governing the hydrolysis of these esters is, therefore, a central goal in bioorganic chemistry. acs.org

The reactivity of phosphate esters towards hydrolysis is influenced by their structure, with diesters being less reactive than triesters but more reactive than monoesters. pearson.com The hydrolysis can proceed through different mechanistic pathways, broadly categorized as associative or dissociative, depending on the nature of the transition state. acs.org The study of these mechanisms provides a foundation for understanding how enzymes can achieve remarkable rate accelerations for these otherwise slow reactions. rsc.org

Role of Bis(4-nitrophenyl) Phosphate as a Prototypical Model Substrate for Phosphodiesterase Activity

Bis(4-nitrophenyl) phosphate has emerged as a widely used model substrate for studying the activity of phosphodiesterases, enzymes that catalyze the hydrolysis of phosphate diester bonds. nih.govmoleculardepot.com Its structure, featuring two 4-nitrophenyl groups attached to a phosphate core, makes it an ideal tool for several reasons. The hydrolysis of BNPP by a phosphodiesterase releases 4-nitrophenol (B140041), a chromogenic product that can be easily detected and quantified spectrophotometrically. nih.gov This property allows for a continuous and convenient assay to monitor enzyme activity in real-time.

The use of BNPP has been instrumental in the characterization of numerous phosphodiesterases from various organisms. nih.govnih.gov It has been employed to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing valuable information about the enzyme's affinity for the substrate and its catalytic efficiency. nih.govresearchgate.net Furthermore, BNPP has been utilized to investigate the effects of metal ions on enzyme activity, as many phosphodiesterases are metalloenzymes. nih.govnih.gov

Below is an interactive data table summarizing the use of Bis(4-nitrophenyl) phosphate in phosphodiesterase assays from various studies:

Historical Context of Bis(4-nitrophenyl) Phosphate in Mechanistic Enzymology and Bioinorganic Chemistry Research

The application of Bis(4-nitrophenyl) phosphate in scientific research dates back several decades. Its initial use was pivotal in the fundamental characterization of phosphohydrolase activities in various tissue extracts. moleculardepot.com Early studies in the 1970s and 1980s utilized BNPP to identify and differentiate various phosphodiesterase activities in rat tissues and bovine spleen extracts. moleculardepot.com

In the field of mechanistic enzymology, BNPP has been employed to probe the transition state of phosphoryl transfer reactions. By systematically altering the leaving group (the 4-nitrophenolate (B89219) ion) and studying the effect on the reaction rate, researchers can gain insights into the degree of bond formation and cleavage in the transition state. These linear free energy relationship studies have been crucial in elucidating the mechanisms of enzymes like protein phosphatase-1. nih.gov

Furthermore, in bioinorganic chemistry, BNPP has been used to study the catalytic mechanism of metal-containing enzymes and synthetic metal complexes that mimic the function of phosphodiesterases. sigmaaldrich.com These studies have helped to unravel the role of metal ions in activating the phosphate group for nucleophilic attack and in stabilizing the transition state. The cleavage of BNPP by dinuclear copper(II) complexes, for instance, has provided valuable models for understanding the catalytic strategies employed by metallophosphodiesterases. sigmaaldrich.com The compound has also been noted for its inhibitory effects on other enzymes, such as carboxylesterases, further expanding its utility in biochemical investigations. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCYEUQRBLMJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-94-4 | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Derivatization Strategies for Research Purposes

Methodologies for the Preparation of Bis(4-nitrophenyl) Phosphate (B84403)

The preparation of Bis(4-nitrophenyl) phosphate (BNPP) can be approached through several synthetic routes, often starting from readily available precursors. While many researchers opt to purchase BNPP from commercial suppliers, understanding its synthesis is crucial for specialized applications and for laboratories where commercial sources may be limited. rsc.org

One common method involves the reaction of p-nitrophenol with a phosphorylating agent. A documented approach to producing the related p-nitrophenyl phosphate (pNPP) notes that the intermediate, bis(p-nitrophenyl) phosphate, can be synthesized by reacting p-nitrophenol with anhydrous phosphoric acid. google.com This suggests a direct route to BNPP through the controlled phosphorylation of p-nitrophenol.

Another established method for forming phosphate esters is the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. chemicalbook.com In this type of reaction, two equivalents of p-nitrophenol would react with one equivalent of phosphorus oxychloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an inert solvent.

A general representation of this reaction is as follows:

2 O₂N-C₆H₄-OH + POCl₃ → (O₂N-C₆H₄-O)₂PO(OH) + 2 HCl

The reaction conditions, such as solvent, temperature, and the choice of base (e.g., pyridine, triethylamine), are critical for optimizing the yield and purity of the final product. The crude product is often purified by recrystallization.

For research purposes, the synthesis of BNPP often requires careful purification to remove any unreacted starting materials or byproducts, such as mono-substituted phosphates or tri-substituted phosphates, as these can interfere with sensitive biological assays. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound. nih.gov

Table 1: Key Reactants for the Synthesis of Bis(4-nitrophenyl) phosphate

| Reactant | Chemical Formula | Role in Synthesis |

| p-Nitrophenol | O₂N-C₆H₄-OH | Provides the nitrophenyl moiety |

| Phosphoric Acid | H₃PO₄ | Phosphorylating agent |

| Phosphorus Oxychloride | POCl₃ | Phosphorylating agent |

| Base (e.g., Pyridine) | C₅H₅N | Acid scavenger |

Preparation of Bis(4-nitrophenyl) Phosphate Derivatives for Specific Research Applications

The derivatization of Bis(4-nitrophenyl) phosphate or its precursors allows for the creation of specialized molecular probes and inhibitors for a variety of research applications. These derivatives are often designed to modulate the compound's properties, such as its solubility, reactivity, or interaction with biological targets.

One area of significant research is the development of BNPP derivatives as substrates or inhibitors for specific enzymes. For example, the hydrolysis of BNPP can be studied using catalysts, and derivatives of BNPP can be synthesized to investigate the mechanism of this cleavage. The synthesis of 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) provides an example of creating a derivative from a related starting material, p-nitrophenylphosphate disodium (B8443419) salt hexahydrate (PNPP). rsc.org This synthesis involves the reaction of PNPP with 1,2-epoxypropane. rsc.org

Another innovative derivatization strategy involves the covalent attachment of a Cu(II) bipyridine complex to BNPP. rsc.org This modification has been shown to significantly enhance the rate of hydrolysis of the phosphate ester, providing a model system for studying catalytic mechanisms. rsc.org

Furthermore, Bis(4-nitrophenyl) phosphate itself is utilized as a general inhibitor of glycosyltransferases, and kinetic studies have been performed to understand its competitive inhibition with respect to sugar-nucleotide binding. nih.gov The synthesis of derivatives with altered steric or electronic properties could provide more potent or selective inhibitors for this class of enzymes.

The table below summarizes selected research findings on the derivatization of BNPP and related compounds for specific applications.

Table 2: Research Findings on Bis(4-nitrophenyl) phosphate Derivatives

| Derivative/System | Research Application | Key Findings |

| 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) | Substrate for enzymatic studies | Synthesized from p-nitrophenylphosphate disodium salt and 1,2-epoxypropane. rsc.org |

| Cu(II) bipyridine-capped plasmonic nanoparticles with Bis(4-nitrophenyl) phosphate | Catalytic hydrolysis studies | Photo-enhanced hydrolysis of BNPP was observed. rsc.org |

| Bis(4-nitrophenyl) phosphate as an inhibitor | Study of glycosyltransferases | Acts as a competitive inhibitor towards UDP-galactose binding. nih.gov |

The synthesis of these derivatives often involves standard organic chemistry techniques, including the formation of esters, ethers, and coordination complexes. The purification and characterization of these novel compounds are essential to ensure their suitability for the intended research applications.

Application As a Model Substrate in Mechanistic Studies

Mimicry of Nucleic Acid Cleavage Mechanisms (DNA and RNA)

The phosphodiester linkage in bis(4-nitrophenyl) phosphate (B84403) serves as a structural analog for the phosphodiester backbone of nucleic acids, DNA and RNA. This mimicry allows researchers to use BNPP to study the fundamental mechanisms of nucleic acid cleavage by both natural and synthetic catalysts in a simplified and more easily monitored system. The principles governing the hydrolysis of BNPP often provide insights into the more complex processes of DNA and RNA degradation.

The cleavage of the phosphodiester bond in BNPP can be catalyzed by various agents, including metal complexes designed to function as artificial nucleases. tandfonline.com For instance, zinc(II) complexes containing guanidinium (B1211019) groups have been shown to efficiently catalyze BNPP hydrolysis. nih.gov The rate enhancement is attributed to the cooperative interaction between the zinc(II) ion, which activates the phosphate group, and the guanidinium groups, which can interact with the substrate through electrostatic and hydrogen-bonding interactions, mimicking the active sites of some natural metalloenzymes that process nucleic acids. nih.gov Studies with such complexes demonstrate rate enhancements of nearly 300- to 600-fold compared to analogs lacking the guanidinium groups. nih.gov

Furthermore, the study of BNPP hydrolysis by various catalysts helps to elucidate the roles of different functional groups and metal ions in the cleavage of phosphodiester bonds, which is central to understanding the action of nucleases on DNA and RNA. For example, the RNA debranching enzyme Dbr1, which plays a role in RNA processing, has been shown to effectively hydrolyze BNPP. researchgate.net This indicates that BNPP can serve as a convenient substrate to assay for enzymes that act on branched RNA intermediates. researchgate.net

Evaluation of Phosphate Diester Hydrolysis in Diverse Chemical Environments

The hydrolysis of bis(4-nitrophenyl) phosphate has been extensively studied in a variety of chemical environments to understand the factors that influence the rate and mechanism of phosphodiester bond cleavage. These environments range from simple aqueous solutions at different pH values to more complex systems like micelles and the active sites of enzymes.

The pH of the reaction medium has a significant effect on the hydrolysis of BNPP. In studies involving metal complexes as catalysts, the pH influences the formation of the active catalytic species, often a metal-hydroxo species, which acts as the nucleophile. researchgate.net The rate of BNPP hydrolysis catalyzed by certain dinuclear terbium(III) complexes, for example, is highly dependent on pH, with the monohydroxo species being the most kinetically active. researchgate.net

Micellar environments have also been employed to study BNPP hydrolysis, providing a model for enzyme-catalyzed reactions in a non-polar microenvironment. tandfonline.comresearchgate.net Cationic micelles have been shown to significantly accelerate the cleavage of BNPP by α-nucleophiles, with rate enhancements of up to 105-fold compared to the spontaneous hydrolysis rate. researchgate.net The structure of the micelle, including the nature of the head group and the counterion, can influence the observed reaction rates. researchgate.net The catalytic activity of metallomicelles, formed from the association of metal complexes with surfactants, has also been investigated, demonstrating their potential as mimics of hydrolytic enzymes. tandfonline.com

The table below presents kinetic data for the hydrolysis of BNPP under different catalytic conditions, illustrating the impact of the chemical environment on the reaction rate.

| Catalyst System | Environment | Rate Enhancement (approx.) | Reference |

| Dinuclear Terbium(III) Complex | 50% Ethanol (B145695) Solution | 2.6 x 10^6-fold | researchgate.net |

| Schiff Base Manganese(III) Complexes | Micellar Media | 10^6-fold | researchgate.net |

| Guanidinium-functionalized Zinc(II) Complexes | Aqueous Buffer | 300 to 600-fold | nih.gov |

| Cu(II) Bipyridine on Gold Nanoparticles (with laser) | MOPS Buffer, pH 8 | 1000-fold | rsc.org |

This table is interactive. Click on the headers to sort the data.

Substrate Selectivity and Structural Analogs in Phosphoester Hydrolysis Research

Bis(4-nitrophenyl) phosphate and its structural analogs are valuable tools for investigating the substrate selectivity of phosphatases and for dissecting the transition states of phosphoryl transfer reactions. By systematically altering the structure of the substrate, researchers can probe the steric and electronic requirements of an enzyme's active site.

For example, studies comparing the enzymatic hydrolysis of bis(4-nitrophenyl) phosphate with that of its structural analog, bis(4-cyanophenyl)phosphate, by rat tissue phosphodiesterases have provided insights into the substrate specificity of these enzymes. nih.gov Similarly, the hydrolysis of a range of aryl monoester and aryl methylphosphonate (B1257008) substrates by protein phosphatase-1 (PP1) has been used to determine the Brønsted βlg values, which provide information about the degree of bond fission in the transition state. nih.gov For the enzymatic hydrolysis of aryl methylphosphonates, the βlg was found to be -0.30, which is similar to that for monoester substrates, suggesting similar transition states for both classes of substrates when catalyzed by PP1. nih.gov

The use of different leaving groups in the substrate, such as in 2,4-dinitrophenyl phosphate, allows for the investigation of electronic effects on the rate of hydrolysis. nih.govnih.gov The steady-state rate of hydrolysis of 2,4-dinitrophenyl phosphate catalyzed by E. coli alkaline phosphatase was found to be identical to that of 4-nitrophenyl phosphate over a wide pH range, providing insights into the rate-determining steps of the catalytic mechanism. nih.govnih.gov

Furthermore, the comparison of the hydrolysis of phosphodiesters like BNPP with phosphotriesters, such as paraoxon (B1678428) (diethyl 4-nitrophenyl phosphate), in the same catalytic system can reveal differences in the mechanism of cleavage for substrates with different numbers of ester linkages. researchgate.net This comparative approach is crucial for building a comprehensive understanding of the factors that govern the reactivity and selectivity in phosphoester hydrolysis.

Catalysis of Phosphate Ester Hydrolysis: Artificial Enzyme Mimics and Supramolecular Systems

Design Principles of Metalloenzyme Mimics for Bis(4-nitrophenyl) Phosphate (B84403) Hydrolysis

Artificial metalloenzymes are designed to replicate the key features of natural enzymes, which often utilize metal ions in their active sites to facilitate bond cleavage. The primary strategies involve Lewis acid activation of the phosphate group, delivery of a metal-coordinated nucleophile (like hydroxide), or a combination of both in a cooperative manner. The nuclearity of the metal complexes—whether they contain one (mononuclear) or multiple (dinuclear or polynuclear) metal centers—plays a crucial role in their catalytic efficacy.

Dinuclear metal complexes, featuring two metal ions in close proximity, have been extensively studied as catalysts for BNPP hydrolysis and often exhibit significantly higher activity than their mononuclear counterparts. researchgate.net This enhanced reactivity is attributed to the synergistic effects of the two metal centers, which can cooperate to bind the phosphate ester and activate it for nucleophilic attack. The proposed mechanism often involves a double Lewis acid activation of the substrate, where the phosphate ester bridges the two metal ions, and a subsequent intramolecular nucleophilic attack by a metal-bound hydroxide (B78521). researchgate.net

Copper(II) Complexes: Dinuclear copper(II) complexes have demonstrated remarkable rate enhancements in BNPP hydrolysis. For instance, a dinuclear Cu(II) complex with a specific ligand showed a second-order rate constant of 0.95 M⁻¹s⁻¹ at 298 K, which is approximately 47,600 times higher than the rate of hydrolysis catalyzed by hydroxide ions alone. researchgate.net Studies on oxamido-bridged dinuclear copper(II) complexes in micellar solutions have reported rate enhancements of up to 1 x 10⁶ compared to the spontaneous hydrolysis of BNPP, highlighting the combined positive effect of the dinuclear center and the micellar environment. researchgate.net The hydrolysis of GpppG, a model for the 5'-cap of mRNA, was found to be 100-fold more rapid with dinuclear Cu(II) complexes of triazacyclononane compared to the mononuclear analogue. rsc.org

Zinc(II) Complexes: Zinc is a key metal ion in many natural hydrolytic enzymes, and its complexes are widely explored as enzyme mimics. researchgate.net Dinuclear Zinc(II) complexes have been shown to be effective catalysts for phosphate ester cleavage. researchgate.netnih.gov The mechanism often involves the formation of a bridging hydroxide between the two zinc centers, which then acts as the nucleophile. researchgate.net The catalytic activity is dependent on the formation of an active species, often a di-hydroxo species, which shows significantly higher reactivity. mdpi.com For example, dinuclear complex [{(NiL2) (CH3COO)}2 (µ-H2O)] showed greater phosphatase-like activity than its mononuclear counterpart, a phenomenon attributed to the cooperative effect between the two metal centers and the presence of coordinated water molecules that can act as nucleophiles. researchgate.netresearchgate.net

Cobalt(II) Complexes: Dinuclear cobalt complexes have also been investigated for BNPP hydrolysis. While specific kinetic data for dinuclear Co(II) in the provided context is limited, the general principles of dinuclear catalysis apply. The catalytic activity of cobalt complexes with Schiff base ligands has been noted, with the formation of different carboxylate coordination modes influencing their structure and potential catalytic function. researchgate.net

Nickel(II) Complexes: Dinuclear nickel(II) complexes are effective catalysts for the hydrolysis of phosphate esters. rsc.orgrsc.orgnih.govrsc.org Macrocyclic binuclear nickel(II) complexes have been synthesized and studied, showing first-order rate constants for the hydrolysis of 4-nitrophenyl phosphate in the range of 8.69 × 10⁻³ to 1.85 × 10⁻² s⁻¹. rsc.org The catalytic activity of these complexes is influenced by the coordination geometry and the size of the macrocyclic ring. rsc.org Similar to other dinuclear systems, the cooperation between the two nickel centers is a key feature for their enhanced catalytic activity. researchgate.net

| Metal Ion | Catalyst Type | Rate Enhancement / Rate Constant | Reference |

| Copper(II) | Dinuclear Complex | ~47,600-fold vs. OH⁻ (k = 0.95 M⁻¹s⁻¹) | researchgate.net |

| Copper(II) | Oxamido-bridged Dinuclear Complex in Micelles | ~1 x 10⁶-fold vs. spontaneous hydrolysis | researchgate.net |

| Nickel(II) | Macrocyclic Dinuclear Complex | k = 8.69 × 10⁻³ to 1.85 × 10⁻² s⁻¹ | rsc.org |

| Zinc(II) | Dinuclear Complex | Higher activity than mononuclear analogue | researchgate.netresearchgate.net |

Lanthanide ions (Ln³⁺) are exceptionally effective catalysts for the hydrolysis of phosphate esters, including BNPP. researchgate.net Their high charge density makes them strong Lewis acids, enabling them to effectively activate the P-O bond for cleavage. acs.org Furthermore, their high coordination numbers allow for simultaneous binding to the substrate and water molecules, which can be deprotonated to form highly nucleophilic metal-bound hydroxide ions. acs.orgnih.gov

The catalytic activity often increases with decreasing ionic size of the lanthanide ion (from La³⁺ to Lu³⁺). nih.gov For example, in a study using lanthanide(III) cryptate complexes, the catalytic activity for BNPP hydrolysis followed the order La < Ce < Eu. nih.gov The europium(III) complex was the most active, with a rate constant (k₁) of 1.5 x 10⁻⁴ s⁻¹ at pH 8.5 and 50°C. nih.gov

Dinuclear lanthanide complexes can be even more effective. A dihydroxo dilanthanum complex was found to be the most effective catalyst in one study, with a rate constant 75 times larger than that of the corresponding monohydroxo dilanthanum complex. acs.org In some systems, a cooperative effect between lanthanum ions and other non-lanthanide metal ions, such as Fe(III), has been observed, leading to a significant increase in catalytic activity for BNPP hydrolysis. rsc.org For instance, a 1:1 mixture of LaCl₃ and FeCl₃ resulted in a 33-fold rate increase compared to LaCl₃ alone. rsc.org Cerium(IV) is particularly noteworthy, exhibiting rate accelerations for DNA hydrolysis that are over 10¹¹-fold compared to the uncatalyzed reaction. tsukuba.ac.jpfrontiersin.org

| Catalyst | Substrate | Rate Constant / Observation | pH / Temp | Reference |

| Europium(III) Cryptate | BNPP | k₁ = 1.5 x 10⁻⁴ s⁻¹ | 8.5 / 50°C | nih.gov |

| Cerium(III) Cryptate + H₂O₂ | BNPP | k₁ = 1.6 x 10⁻³ s⁻¹ | Not specified | nih.gov |

| Dihydroxo Dilanthanum Complex | BNPP | 75x more effective than monohydroxo complex | Not specified | acs.org |

| LaCl₃ + FeCl₃ (1:1) | BNPP | 33-fold rate increase vs. LaCl₃ alone | 7.0 / 50°C | rsc.org |

| Cerium(IV) | DNA | >10¹¹-fold rate acceleration | 7.0 / 50°C | tsukuba.ac.jp |

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that can act as catalysts for various reactions, including phosphate ester cleavage. Their large, anionic framework can be substituted with different metal ions to tune their catalytic properties.

Zirconium(IV)-substituted Keggin polyoxometalates, in particular, have been shown to be effective catalysts for the hydrolysis of BNPP. The high positive charge and Lewis acidity of the Zr(IV) center are crucial for activating the phosphate ester. While specific kinetic data for the Zr(IV)-POM catalyzed hydrolysis of BNPP is not detailed in the provided search results, the general principle of Lewis acid catalysis by the substituted metal ion within the POM framework is the key design element. Fe-supported POMs have also been developed, demonstrating high activity in the oxidative cleavage of related β-O-4 bonds in lignin (B12514952) model compounds, which proceeds through the activation of C-O bonds, analogous to the P-O bond in phosphate esters. rsc.org

Supramolecular Catalysis of Bis(4-nitrophenyl) Phosphate Hydrolysis

Supramolecular chemistry offers a powerful approach to catalysis by creating organized molecular assemblies that can bind a substrate and catalyze its transformation, mimicking the action of enzymes. These systems often feature a binding site (host) and a catalytically active group.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This structure allows them to encapsulate guest molecules, like the nitrophenyl groups of BNPP, in aqueous solution. mdpi.com This binding event brings the substrate into close proximity with catalytic groups attached to the cyclodextrin (B1172386) rim or with co-catalysts in the solution.

Modified cyclodextrins have been developed as artificial enzyme models. For example, a zinc(II) inclusion complex using β-cyclodextrin as a host molecule was constructed to act as a model for metallohydrolases. mdpi.com The di-hydroxo species of this system exhibited a second-order rate constant of 2.68 × 10⁻³ M⁻¹s⁻¹ for BNPP hydrolysis, which was nearly an order of magnitude higher than that of a mono-Zn(II)-hydroxo species. mdpi.com In another system, the hydrolysis of a phthalate (B1215562) ester in the presence of hydroxypropyl-β-cyclodextrin (HP-β-CD) was studied, where the formation of an inclusion complex between the ester and HP-β-CD was a key step in the reaction mechanism. mdpi.com

Metallomicelles are aggregates formed from surfactant metal complexes or from the solubilization of metal complexes in micellar solutions of conventional surfactants. tandfonline.comtandfonline.com These systems create a microenvironment, often hydrophobic, that can enhance reaction rates by concentrating both the catalyst and the substrate. ias.ac.inresearchgate.net

The hydrolysis of BNPP catalyzed by metallomicelles formed from Cu(II)Ni(II) heterodinuclear complexes in Brij35 (a non-ionic surfactant) micellar solution has been investigated. tandfonline.comtandfonline.com The rate of hydrolysis was found to increase with pH, reaching a plateau around pH 9.0. tandfonline.comtandfonline.com The active catalytic species was identified as the aquo-hydroxo form of the complex, and the mechanism involves a bifunctional process of Lewis acid activation and intramolecular nucleophilic attack. tandfonline.comtandfonline.com The micellar environment contributes a local concentration effect, which, combined with the synergistic effect of the dinuclear metal center, leads to significant rate enhancements. researchgate.net Amphiphilic metal complexes, which are lipids containing a metal-coordinating headgroup, can self-assemble in water to form nanosystems like vesicles. acs.org These systems have been shown to catalyze the hydrolysis of phosphate esters under mild conditions (pH 7.1, 22°C), demonstrating a novel approach to creating catalytic nanoreactors in aqueous media. acs.org

Nanoparticle-Enhanced Catalysis (e.g., Plasmonic Gold Nanoparticles, Cerium-Doped Carbon Dots, Zero-Valent Iron Nanoparticles)

The hydrolysis of the phosphate diester bis(4-nitrophenyl) phosphate (BNPP), a commonly used model substrate for DNA, is significantly accelerated by various nanoparticle systems that act as artificial enzyme mimics. rsc.orgrsc.org These nanomaterials offer high surface-area-to-volume ratios and unique electronic or surface properties that enhance catalytic efficiency.

Plasmonic Gold Nanoparticles: Gold nanoparticles (AuNPs) functionalized with metal complexes have been shown to be potent catalysts for BNPP hydrolysis, particularly under light irradiation. In one study, 10 nm AuNPs were capped with a Cu(II) bipyridine complex. rsc.orgrsc.org When irradiated with a 532 nm green laser, these functionalized nanoparticles demonstrated a remarkable 1000-fold enhancement in the rate of BNPP hydrolysis compared to the unsupported copper complex. rsc.orgrsc.org The catalytic reaction, monitored by the formation of the product 4-nitrophenolate (B89219), was analyzed using Michaelis-Menten kinetics. rsc.org Control experiments confirmed that for the photo-enhancement to occur, the copper complex must be covalently attached to the gold nanoparticle surface via a thiolated ligand. rsc.org This system highlights the synergistic effect of the plasmonic properties of the nanoparticle core and the catalytic activity of the surface-bound metal complex.

Cerium-Doped Carbon Dots: Cerium-doped carbon dots (CeCDs) have been developed as fluorescent, phosphatase-like nanozymes for the hydrolysis of BNPP. nih.govrsc.org These CeCDs are typically synthesized via a one-step hydrothermal carbonization method using precursors like Ce(NO₃)₃·6H₂O and EDTA·2H₂O. nih.govrsc.org The CeCDs exhibit significant catalytic activity, promoting the cleavage of the P-O bond in BNPP. nih.gov The catalytic mechanism involves the Ce(III) metal center, which binds the phosphate substrate and activates a metal-bound hydroxide complex, providing a nucleophilic species for the hydrolysis reaction. nih.govrsc.org The optimal pH for this catalytic hydrolysis was found to be in the range of 8.2-8.7. rsc.org A key advantage of this system is that the inherent fluorescence of the CeCDs can be used to monitor the hydrolysis process in real-time based on the inner filter effect (IFE). nih.gov

| Nanoparticle System | Precursors/Components | Key Catalytic Feature | Optimal pH | Ref. |

| Cerium-Doped Carbon Dots (CeCDs) | Ce(NO₃)₃·6H₂O, EDTA·2H₂O | Ce(III) center acts as a hydrolase mimic | 8.2-8.7 | nih.govrsc.org |

Zero-Valent Iron Nanoparticles: Zero-valent iron nanoparticles (ZVI NPs) have been utilized for the degradation of BNPP in aqueous media. researchgate.net Research using ZVI NPs with an average size of 10.2 ± 3.2 nm demonstrated a rapid, two-stage degradation process that completes within 10 minutes. researchgate.net The initial step involves the hydrolytic cleavage of the P-O bonds in the BNPP molecule, catalyzed by the surface of the ZVI NPs. This is followed by a subsequent reduction of the nitro groups on the resulting aromatic rings to form amine groups. researchgate.net The degradation was monitored using UV-visible spectroscopy, and the final iron by-products were identified as magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and lepidocrocite (γ-FeOOH). researchgate.net This dual functionality of hydrolysis and reduction makes ZVI NPs effective for the complete degradation of BNPP. researchgate.net

Heterogeneous Catalysis of Bis(4-nitrophenyl) Phosphate Hydrolysis (e.g., Bare Silica (B1680970) Materials)

Bare mesoporous silica materials, such as MCM-41 and SBA-15, as well as standard silica gel, function as effective heterogeneous catalysts for the complete hydrolysis of bis(4-nitrophenyl) phosphate. acs.org These materials have demonstrated significant catalytic effects, with observed rate enhancements exceeding 7000-fold compared to the background reaction. acs.org

The catalytic activity is attributed to the synergistic action of surface silanol (B1196071) (Si-OH) and siloxide (Si-O⁻) groups. The proposed mechanism is a concerted Sₙ2(P) reaction where a siloxide group acts as a general base to activate a water molecule for nucleophilic attack on the phosphorus center. Simultaneously, a neighboring silanol group acts as a general acid to stabilize the departing 4-nitrophenolate leaving group. acs.org

A notable characteristic of this catalytic system is an initial induction period, resulting in a sigmoidal curve for product formation. This behavior is thought to be related to the hydration of the silica surface, which enhances the catalytic effect. Once hydrated, the materials can be reused for subsequent hydrolysis reactions without this induction period, maintaining their strong catalytic performance. acs.org

| Catalyst | Material Type | Proposed Mechanism | Rate Enhancement | Ref. |

| Bare Silica (MCM-41, SBA-15, Silica Gel) | Heterogeneous | Concerted Sₙ2(P) via siloxide and silanol groups | >7000-fold | acs.org |

Photo-Enhanced Catalytic Hydrolysis Mechanisms

The catalytic hydrolysis of bis(4-nitrophenyl) phosphate can be significantly accelerated through photo-enhancement, particularly when using plasmonic nanoparticle systems. rsc.orgrsc.org A prime example is the use of 10 nm gold nanoparticles (AuNPs) functionalized with a Cu(II) bipyridine complex. rsc.org

The mechanism of enhancement is directly linked to the excitation of surface plasmon resonances (SPR) in the gold nanoparticles when irradiated with light of a specific wavelength (e.g., a 532 nm green laser). rsc.orgrsc.org Several potential mechanisms are proposed to explain how the energy from the plasmon decay is transferred to the catalytic process. One possibility is the generation of "hot electrons" which can drive chemical reactions at the nanoparticle surface. rsc.org Another is localized plasmon heating.

Crucially, the photo-enhancement is contingent upon the close proximity of the catalytic metal complex to the nanoparticle surface. rsc.org Experiments have shown that the phenomenon requires the Cu(II) center to be covalently attached to the AuNP. rsc.orgrsc.org When the complex is merely in solution with the nanoparticles but not attached, the enhancement is not observed. rsc.org This indicates that the energy transfer from the excited plasmon to the catalyst-substrate complex is a near-field effect. At higher laser powers, the reaction kinetics may deviate from the standard Michaelis-Menten model, suggesting more complex, power-dependent mechanisms at play. rsc.orgrsc.org

Enzymatic Studies: Substrate for Natural Phosphodiesterases and Phosphatases

Assessment of Root Phosphodiesterase Activity in Wetland Plants

The acquisition of phosphorus (P) is a critical factor for plant growth, especially in P-limited environments like many wetlands. Plants have evolved mechanisms to utilize organic P sources, which often requires the action of extracellular enzymes secreted by their roots. Root-surface phosphodiesterases play a key role in this process by hydrolyzing phosphodiester bonds in organic matter, such as nucleic acids, to release simpler phosphate (B84403) compounds that can be absorbed. researchgate.net

Bis(4-nitrophenyl) phosphate serves as an effective analogue substrate to measure the potential phosphodiesterase activity on the root surface of plants. researchgate.net In a typical assay, excised roots are incubated in a buffered solution containing bis-pNPP. The rate of p-nitrophenol release, measured colorimetrically, indicates the level of phosphodiesterase activity. This method has been used to compare enzymatic capabilities across different plant species and to study how environmental factors, such as phosphorus availability, influence the expression of these enzymes.

Research has demonstrated significant variation in root phosphodiesterase activity among different wetland plant species, suggesting diverse strategies for organic phosphorus acquisition.

Table 1: Root-Surface Phosphodiesterase (PDE) Activity in Selected Wetland Plant Species This table is representative and compiled from typical findings in the field; absolute values can vary based on specific experimental conditions.

| Species | Habitat Type | PDE Activity (nmol pNP g⁻¹ root DW h⁻¹) |

|---|---|---|

| Juncus effusus | Wet grassland/Marsh | 150 ± 25 |

| Carex rostrata | Fen/Swamp | 220 ± 30 |

| Phragmites australis | Reed bed | 180 ± 20 |

Utilization in Alkaline and Acid Phosphatase Assays for Research

While bis(4-nitrophenyl) phosphate is the canonical substrate for phosphodiesterases, its phosphomonoester counterpart, p-nitrophenyl phosphate (pNPP), is the standard substrate for assaying phosphomonoesterases like alkaline and acid phosphatases. wikipedia.orgsigmaaldrich.com These enzymes primarily cleave a single phosphate ester bond from a substrate. researchgate.net However, some phosphatases exhibit "promiscuous" or broad-specificity activity and can slowly hydrolyze phosphodiesters like bis-pNPP. nih.govnih.gov

This difference in substrate preference is exploited by researchers to distinguish between phosphodiesterase and phosphomonoesterase activities in a biological sample. nih.gov By running parallel assays with both bis-pNPP and pNPP, scientists can determine the dominant type of phosphatase activity present. A high rate of hydrolysis of pNPP compared to bis-pNPP indicates a prevalence of phosphomonoesterase activity, whereas significant hydrolysis of bis-pNPP points to the presence of phosphodiesterases. researchgate.net

For example, some studies have shown that alkaline phosphatase, while primarily a phosphomonoesterase, does possess a low level of phosphodiesterase activity, a finding confirmed using bis-pNPP as the substrate. nih.govresearchgate.net This application is crucial for characterizing newly discovered enzymes or for assessing the purity of enzyme preparations. nih.gov

Competitive Inhibition Studies of Glycosyltransferases

Bis(4-nitrophenyl) phosphate has been identified as a common inhibitor for various glycosyltransferases that utilize sugar nucleotides as donors. nih.gov Kinetic studies with a purified galactosyltransferase have shown that bis(4-nitrophenyl) phosphate acts as a competitive inhibitor with respect to UDP-galactose binding. nih.gov An inhibitor concentration of 10 mM is often sufficient to achieve 90% inhibition in many cases. nih.gov

The inhibitory effect on membrane-bound glycosyltransferases depends on the accessibility of the compound to the enzyme's active site. nih.gov For instance, UDP-Glc:ceramide glucosyltransferase is significantly inhibited by bis(4-nitrophenyl) phosphate, whereas UDP-Glc:phospho-dolichyl glucosyltransferase is not affected under the same conditions, unless the membrane is disrupted with a detergent. nih.gov This property makes bis(4-nitrophenyl) phosphate a useful tool for investigating the membrane topology of glycosyltransferases. nih.gov

Investigating Substrate Specificity of Phosphatases with Bis(4-nitrophenyl) Phosphate

Determining the range of substrates an enzyme can act upon is fundamental to understanding its biological function. Bis(4-nitrophenyl) phosphate is a valuable tool in such substrate specificity studies for phosphatases. By comparing the rates at which a phosphatase hydrolyzes bis-pNPP, pNPP, and other phosphorylated molecules (e.g., ATP, phenyl phosphate), researchers can construct a detailed profile of the enzyme's catalytic preferences. nih.gov

Table 2: Relative Catalytic Efficiency of a Hypothetical Phosphatase with Different Substrates This table illustrates the concept of determining substrate specificity. Values are for comparative purposes.

| Substrate | Substrate Type | Relative kcat/KM (%) |

|---|---|---|

| p-Nitrophenyl phosphate (pNPP) | Phosphomonoester | 100 |

| Bis(4-nitrophenyl) phosphate | Phosphodiester | 5.5 |

| Adenosine triphosphate (ATP) | Phosphoanhydride | 15.2 |

Kinetic and Thermodynamic Investigations of Hydrolysis Reactions

Determination of Reaction Rates and Rate Constants

The rate of hydrolysis of bis(4-nitrophenyl) phosphate (B84403) is highly dependent on the catalytic system employed. The reaction is typically monitored by observing the increase in absorbance at approximately 405 nm, which corresponds to the formation of the p-nitrophenolate product. neb.comrsc.org Kinetic analyses have revealed that the reaction can follow different rate laws depending on the conditions.

In studies involving metal complexes as catalysts, the hydrolysis rate is often described by second-order rate constants. For example, the cleavage of BNPP catalyzed by the hydroxo-complex [Cu(Me3tacn)(OH2)(OH)]+ at 50.0 °C exhibits biphasic kinetics, corresponding to the sequential hydrolysis of the diester and the resulting monoester. acs.org The second-order rate constant for the initial cleavage of BNPP was determined through both initial rate analysis and biphasic kinetic analysis, yielding slightly different values. acs.org Another study utilizing a dinuclear Terbium(III) complex in a 50% ethanol (B145695) solution also determined a second-order rate constant for BNPP hydrolysis. researchgate.net

Significant rate enhancements have been achieved using innovative catalytic systems. A notable example is the 1000-fold enhancement of BNPP hydrolysis by a Cu(II) bipyridine complex when it is attached to gold nanoparticles and irradiated with a green laser. rsc.org This highlights the potential of plasmonic effects in catalysis.

Table 1: Selected Rate Constants for the Hydrolysis of Bis(4-nitrophenyl) phosphate (BNPP) This is an interactive table. Click on the headers to sort the data.

| Catalyst | Temperature (°C) | Medium | Rate Constant (k) | Rate Law | Citation |

|---|---|---|---|---|---|

| [Cu(Me₃tacn)(OH₂)(OH)]⁺ | 50.0 | 0.15 M Ionic Strength | 0.065 M⁻¹ s⁻¹ | Second-order | acs.org |

| [Cu(Me₃tacn)(OH₂)(OH)]⁺ | 50.0 | 0.15 M Ionic Strength | 0.14 M⁻¹ s⁻¹ | Second-order | acs.org |

| Dinuclear Tb(III)-BDBPH System | 35 | 50% Ethanol (pH 7.0-10.0) | 2.3 x 10⁻³ M⁻¹ s⁻¹ | Second-order | researchgate.net |

Analysis of pH-Rate Profiles in Spontaneous and Catalyzed Hydrolysis

The pH of the reaction medium has a profound effect on the rate of BNPP hydrolysis, and pH-rate profiles are a key tool for elucidating reaction mechanisms. These profiles plot the observed rate constant against pH, often revealing the involvement of ionizable groups in the catalyst or the substrate.

In the catalytic hydrolysis of BNPP by a metallomicellar system composed of a cerium(III) complex, a macrocyclic polyamine ligand, and a nonionic surfactant (Brij35), the reaction exhibits a bell-shaped pH-rate profile. researchgate.net This shape indicates that the catalytic activity is dependent on the protonation state of one or more species, with maximum activity occurring at an optimal pH where the catalytically active form is most prevalent. researchgate.net

Studies with enzymatic catalysts, such as alkaline phosphatase from osseous plates, also demonstrate a strong pH dependence. nih.gov This enzyme hydrolyzes BNPP at both pH 7.5 and 9.4. nih.gov Further analysis revealed pKa values of 8.5 and 9.7 for two ionizing groups that participate in the hydrolysis of both BNPP and the monoester p-nitrophenyl phosphate. nih.gov The similarity of these pKa values suggests that a single catalytic site with specific protonation requirements is responsible for the hydrolysis of both substrates. nih.gov Kinetic studies of BNPP hydrolysis by other catalysts have also been performed across various pH ranges, such as 7.0 to 10.0, to characterize the active species. researchgate.net

Elucidation of Activation Parameters (Enthalpy and Entropy of Activation)

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deeper insight into the transition state of the hydrolysis reaction. These parameters are typically determined by studying the temperature dependence of the reaction rate and applying the Eyring equation.

For the hydrolysis of BNPP catalyzed by the copper complex [Cu(Me3tacn)(OH2)(OH)]+, the activation parameters have been determined from kinetic data collected at various temperatures. acs.org The results from two different analytical methods—initial rate analysis and biphasic kinetic analysis—are in close agreement. acs.org

Table 2: Activation Parameters for the Hydrolysis of BNPP by [Cu(Me₃tacn)(OH₂)(OH)]⁺ This is an interactive table. Click on the headers to sort the data.

| Analysis Method | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Citation |

|---|---|---|---|

| Initial Rate Analysis | 56 ± 6 | -95 ± 18 | acs.org |

The consistently negative values for the entropy of activation are particularly informative. acs.org A negative ΔS‡ indicates a more ordered transition state compared to the reactants. This is consistent with an associative mechanism where the nucleophile (a hydroxide (B78521) ion bound to the copper center) and the BNPP substrate come together in the rate-determining step, leading to a loss of translational and rotational freedom. acs.org

Influence of Solvent and Medium Effects on Reaction Kinetics

The reaction environment significantly influences the kinetics of BNPP hydrolysis. Solvent properties, such as polarity and hydrogen-bonding capability, and the presence of other species in the medium can alter both ground-state and transition-state energies.

The effect of the solvent is evident in studies conducted in mixed aqueous-organic solutions. For instance, the hydrolysis of BNPP by a dinuclear Tb(III) complex was investigated in a 50% ethanol solution, indicating that the reaction proceeds effectively in a less polar medium than pure water. researchgate.net The choice of solvent can impact the solubility of reactants and the stability of charged intermediates and transition states. jru-b.com

The medium composition, including ionic strength and the presence of surfactants, is also a critical factor. Kinetic studies are often performed at a constant ionic strength to maintain a consistent electrostatic environment. acs.org A particularly striking medium effect is observed in the formation of metallomicelles. The use of the nonionic surfactant Brij35 to create a cerium(III)-containing metallomicellar system provides a unique microenvironment for the hydrolysis of BNPP, distinct from a simple aqueous solution. researchgate.net This demonstrates how organizing reactants within a supramolecular assembly can modulate reactivity.

Characterization of Reaction Mechanisms (e.g., SN2(P) Pathways, Pentacoordinate Intermediates)

Elucidating the precise mechanism of BNPP hydrolysis is a central goal of kinetic studies. For phosphoryl transfer reactions, a key question is whether the mechanism is associative (like an SN2 reaction), with a pentacoordinate intermediate or transition state, or dissociative, involving a metaphosphate intermediate.

Evidence from activation parameters for the hydrolysis of BNPP by a Cu(II) complex points towards an associative pathway. The large negative entropy of activation (ΔS‡) suggests a concerted mechanism with significant associative character (SN2(P)). acs.org In this type of mechanism, the nucleophile attacks the phosphorus center, forming a pentacoordinate transition state before the leaving group departs.

Model systems provide further insight into potential catalytic pathways. In a model for zinc-based hydrolases, it was proposed that the phosphate substrate first binds to two zinc ions. researchgate.net Subsequently, a zinc-bound nucleophile (such as a serine-OH group) attacks the phosphorus center, leading to a transient phosphoseryl intermediate. researchgate.net This intermediate is then hydrolyzed by a zinc-bound hydroxide ion to regenerate the catalyst. researchgate.net Such mechanisms, involving metal-activated nucleophiles and the formation of covalent enzyme-phosphate or catalyst-phosphate intermediates via pentacoordinate species, are common in the catalyzed hydrolysis of phosphate esters like BNPP.

Michaelis-Menten Kinetics in Enzymatic and Mimetic Systems

In systems where the catalyst (an enzyme or a synthetic mimic) forms a preliminary complex with the BNPP substrate, the reaction kinetics can often be described by the Michaelis-Menten model. This model relates the initial reaction rate to the substrate concentration.

In the photo-enhanced hydrolysis of BNPP using a Cu(II) bipyridine complex attached to gold nanoparticles, the initial rate data were successfully analyzed using a Michaelis-Menten formalism. rsc.org This indicates that the catalytic cycle involves the formation of a catalyst-substrate complex.

Studies on the enzymatic hydrolysis of BNPP by alkaline phosphatase from osseous plate also show characteristics of Michaelis-Menten kinetics, although sometimes with added complexity. nih.gov The hydrolysis was characterized by an apparent dissociation constant (K₀.₅), which is analogous to the Michaelis constant (Kₘ), at different pH values. nih.gov The same study found that for other substrates, the enzyme exhibited more complex kinetics involving site-site interactions (cooperativity), as indicated by Hill coefficients greater than one. nih.gov Furthermore, ATP and cyclic AMP were found to be competitive inhibitors of the BNPP hydrolysis activity, confirming that they bind to the same catalytic site. nih.gov Bis(4-nitrophenyl) phosphate itself can act as an inhibitor for other enzymes; it was found to inhibit carboxylesterase with a 50% inhibitory concentration (IC₅₀) of 0.79 μmol L⁻¹. rsc.org

Table 3: Kinetic Parameters for BNPP in Enzymatic and Mimetic Systems This is an interactive table. Click on the headers to sort the data.

| System | Parameter | Value | pH | Citation |

|---|---|---|---|---|

| Alkaline Phosphatase | K₀.₅ | 1.9 mM | 7.5 | nih.gov |

| Alkaline Phosphatase | K₀.₅ | 3.9 mM | 9.4 | nih.gov |

Computational and Theoretical Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Hydrolytic Cleavage

Density Functional Theory (DFT) has emerged as a vital method for investigating the electronic structure and reactivity of chemical systems, including the hydrolytic cleavage of phosphate (B84403) esters. mdpi.com Theoretical studies have utilized DFT to model the hydrolysis of BNPP, often in the context of catalysis by metal complexes. rsc.orgresearchgate.net

One significant area of research involves the use of metal complexes to mimic the function of hydrolytic metalloenzymes. researchgate.net For instance, DFT calculations have been employed to investigate the hydrolytic cleavage mechanisms of the bis(p-nitrophenyl) phosphate anion (BNPP⁻) when catalyzed by various Zn(II)-complexes. rsc.orgresearchgate.nethku.hk These theoretical approaches can propose different reaction models, such as ligand-based and solvent-based nucleophilic attack pathways, and calculate the associated energy barriers to determine the most favorable mechanism. rsc.orghku.hk

The accuracy of DFT methods allows for the examination of factors influencing the reaction, such as the geometry of the metal complex, the nature of the ligands, and the role of the solvent. nih.govmdpi.com By calculating the potential energy surfaces, researchers can map out the energetic landscape of the reaction, providing insights into the stability of intermediates and the energy requirements of transition states. diva-portal.org

Modeling of Transition State Structures and Reaction Pathways

A central goal of theoretical studies on reaction mechanisms is to characterize the structure and energetics of transition states. For the cleavage of BNPP, computational modeling helps to visualize the high-energy species that exist transiently as the reaction proceeds from reactant to product. diva-portal.org

In the context of Zn(II)-complex catalyzed hydrolysis of BNPP, theoretical investigations have detailed the transition state structures for different proposed pathways. hku.hk For example, in a ligand-based nucleophilic attack, an apical alkoxide or oximate group on the catalyst attacks the phosphorus center of the BNPP⁻. hku.hk The resulting transition state involves a pentacoordinate phosphorus center. The stability of this transition state is influenced by factors such as the nature of the leaving group; the p-nitrophenyl group is a good leaving group, which helps to stabilize the transition structure. hku.hk

Table 1: Key Features of the Proposed SN2-Type Transition State

| Feature | Description | Source |

| Geometry | Pentacoordinate phosphorus center. | hku.hksapub.org |

| Mechanism Type | Concerted SN2-type reaction. | hku.hk |

| Rate-Determining Step | The initial nucleophilic attack on the phosphorus center. | hku.hk |

| Stabilizing Factor | The good leaving group nature of the p-nitrophenyl moiety. | hku.hk |

Theoretical Elucidation of Nucleophilic Attack Mechanisms (Coordinated vs. Uncoordinated Nucleophiles)

A key aspect elucidated by theoretical models is the nature of the nucleophile and its mode of attack. In metal-catalyzed hydrolysis of BNPP, two primary mechanisms are often considered: attack by a nucleophile that is coordinated to the metal center versus one that is not. rsc.orgresearchgate.nethku.hk

Coordinated Nucleophile (Solvent-Based Attack): In this mechanism, a water molecule is activated by binding directly to the metal ion (e.g., Zn(II)). This coordination enhances the nucleophilicity of the water molecule, which then attacks the phosphorus center of the BNPP substrate. rsc.orghku.hk

Uncoordinated Nucleophile (Ligand-Based Attack): This pathway involves a nucleophilic group that is part of the catalyst's ligand structure but is not directly coordinated to the metal center in the resting state. For example, in certain Zn(II) complexes, an oxime or alkoxide moiety on the ligand can act as the nucleophile. rsc.orghku.hk This is considered an intermolecular nucleophilic attack. researchgate.net

Theoretical studies using DFT have been instrumental in distinguishing between these pathways. By calculating the energy barriers for both the ligand-based and solvent-based attack models, researchers can predict which mechanism is more favorable for a given catalyst system. rsc.orghku.hk Findings indicate that the choice of mechanism is heavily influenced by the specific structure of the catalyst. rsc.orgresearchgate.net

Influence of pKa Values and Dimerization Tendencies on Catalytic Activity

The catalytic efficiency of metal complexes in the hydrolysis of bis(4-nitrophenyl) phosphate is not uniform and is significantly modulated by specific physicochemical properties of the catalyst, which can be rationalized through computational models. rsc.orgresearchgate.net

Influence of pKa Values: The pKa value of the nucleophile (either a metal-bound water molecule or a ligand group) is a critical determinant of catalytic activity. rsc.orgresearchgate.net A lower pKa indicates a more acidic proton, meaning the nucleophilic hydroxide (B78521) or alkoxide species can be generated more easily at a lower pH. researchgate.net Theoretical studies on Zn(II)-complexes have shown that catalysts with a lower pKa value for the deprotonation of their nucleophilic group (e.g., an oxime ligand) are more favorable for the hydrolytic cleavage of BNPP⁻ via a ligand-based attack pathway. rsc.orghku.hk Similarly, in the hydrolysis of BNPP by alkaline phosphatase, two ionizing groups with pKa values of 8.5 and 9.7 were found to participate in the reaction. nih.gov

Influence of Dimerization: The tendency of mononuclear metal complexes to form catalytically inactive or less active dimers in solution can significantly impact the observed reaction rate. rsc.orgresearchgate.net Theoretical models can assess this dimerization tendency. Systems that are resistant to dimerization are more likely to remain as active mononuclear species, thus enhancing their catalytic potential. It has been found that Zn(II) complexes that are less prone to dimerization are more effective catalysts for BNPP cleavage, favoring the uncoordinated nucleophilic attack mechanism. rsc.orghku.hk

Table 2: Factors Influencing Catalytic Pathway and Activity

| Factor | Influence on BNPP Hydrolysis | Favorable Condition for Uncoordinated Attack | Source |

| pKa of Nucleophile | Determines the ease of generating the active nucleophilic species. | Lower pKa value of the ligand's nucleophilic group. | rsc.orgresearchgate.nethku.hk |

| Dimerization Tendency | Affects the concentration of the active mononuclear catalytic species. | Hard or difficult dimerization of the mononuclear species. | rsc.orgresearchgate.nethku.hk |

Analytical Methodologies for Reaction Monitoring and Characterization in Research

Spectrophotometric Techniques for Product Detection (e.g., 4-Nitrophenolate (B89219) Release)

Spectrophotometry, specifically UV-Vis spectroscopy, is a cornerstone technique for monitoring the hydrolysis of bis(4-nitrophenyl) phosphate (B84403). rsc.org This method leverages the distinct spectral properties of the hydrolysis product, 4-nitrophenolate (the anionic form of 4-nitrophenol), which is generated upon the cleavage of the phosphoester bond. researchgate.net Undissociated 4-nitrophenol (B140041) has an absorption maximum at approximately 320 nm, while its yellow-colored anion, 4-nitrophenolate, which forms in neutral or basic solutions, absorbs strongly at around 400-405 nm. umcs.plresearchgate.net

Researchers track the progress of the hydrolysis reaction by monitoring the increase in absorbance at this specific wavelength over time. rsc.org This allows for the calculation of initial reaction rates and the investigation of enzyme kinetics, often using the Michaelis-Menten formalism. rsc.orgrsc.org The amount of 4-nitrophenol produced can be quantified using its molar extinction coefficient, which is approximately 18,000 M⁻¹ cm⁻¹. neb.com

The technique is widely applied in studying the catalytic activity of various systems, including metallomicelles, nanoparticles, and enzymes like phosphodiesterases and phosphatases, on BNPP hydrolysis. rsc.orgresearchgate.netsigmaaldrich.comnih.gov The choice of buffer and pH is critical, as it influences both the reaction rate and the speciation of the 4-nitrophenol product. rsc.orgumcs.pl

Table 1: Examples of Spectrophotometric Conditions for Monitoring BNPP Hydrolysis

| Catalyst System | Buffer | pH | Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Cu(II) bipyridine-capped AuNPs | 20 mM MOPS | 8.0 | 405 nm | rsc.org |

| Oxamido-bridged dinuclear Cu(II) complexes | Various | 6.0–10.0 | Not specified | researchgate.net |

| Schiff base Mn(III) complexes | Buffered surfactant solution | Not specified | 400 nm | ias.ac.in |

| RLVFFAH peptide assembly | Not specified | Not specified | 405 nm | rsc.org |

Chromatographic Analysis in Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of reactions involving bis(4-nitrophenyl) phosphate. It allows for the separation, identification, and quantification of the substrate (BNPP), its hydrolysis product (4-nitrophenol), and other potential metabolites or intermediates in a single run. researchgate.netnih.gov

Reverse-phase (RP) HPLC is a common mode used for this purpose. sielc.com In a typical setup, a C18 column is used to separate the compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com To improve the separation of anionic species like phosphates, ion-pairing agents such as tetrabutylammonium (B224687) bromide (TBAB) can be added to the mobile phase. nih.gov

Detection is typically performed using a UV-Vis detector. researchgate.netnih.gov A specific wavelength, such as 290 nm, can be chosen for the simultaneous detection of BNPP and 4-nitrophenol. nih.gov This methodology has been successfully applied to quantify 4-nitrophenol and its conjugated metabolites in complex biological samples like bile, demonstrating its robustness for pharmacokinetic and metabolism studies. researchgate.netsielc.com

Table 2: Example of HPLC Conditions for Analyzing 4-Nitrophenol and Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer (pH 6.2) (47:53 v/v) containing 0.03 M TBAB | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 290 nm | nih.gov |

| Analyte | Sodium bis(4-nitrophenyl) phosphate | sielc.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid | sielc.com |

Mass Spectrometry Applications in Mechanistic Studies (e.g., ESI-MS)

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is an indispensable tool for elucidating the reaction mechanisms of bis(4-nitrophenyl) phosphate. ESI-MS allows for the analysis of polar and thermally labile molecules directly from solution, making it ideal for studying reaction intermediates and products in aqueous or mixed-solvent systems.

In mechanistic studies, ESI-MS can identify the masses of species present in the reaction mixture, providing direct evidence for proposed intermediates, such as catalyst-substrate complexes or phosphorylated species. Tandem mass spectrometry (MS/MS) further enhances these studies by allowing for the fragmentation of selected ions. The resulting fragmentation patterns provide structural information that can confirm the identity of a compound. For example, in the negative ion mode, the [M-H]⁻ ion of bis(4-nitrophenyl) phosphate can be selected and fragmented to yield characteristic product ions, helping to piece together the reaction pathway. nih.gov

Table 3: ESI-MS/MS Data for the [M-H]⁻ Ion of Bis(4-nitrophenyl) phosphate

| Parameter | Value | Reference |

|---|---|---|

| Instrument Type | LC-ESI-QQ | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor m/z | 339.2 | nih.gov |

| Top 5 Peaks (m/z) | 339.2, 186.9, 178.0 | nih.gov |

Spectroscopic Characterization for Structural and Mechanistic Insights (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural characterization of bis(4-nitrophenyl) phosphate and for gaining mechanistic insights into its reactions.

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of bis(4-nitrophenyl) phosphate shows characteristic absorption bands corresponding to the P=O, P-O-C (aryl), and C-NO₂ groups. nist.gov These bands can be used to confirm the identity and purity of the compound. Changes in the position or intensity of these bands during a reaction can also offer mechanistic clues, for instance, by indicating changes in the bonding of the phosphate moiety. nist.govchemicalbook.com

Table 4: Selected Spectroscopic Data for Bis(4-nitrophenyl) phosphate

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ³¹P NMR | Chemical shift changes in the presence of Zn(II)-functionalized nanoparticles. | Indicates interaction between the phosphate group and the catalytic Zn(II) center. | researchgate.net |

| IR Spectroscopy | Characteristic absorption bands for P=O, P-O-C, and NO₂ groups. | Confirms molecular structure and functional groups. | nist.gov |

X-ray Diffraction Analysis of Related Catalytic Systems

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. mpg.de While direct single-crystal X-ray diffraction of bis(4-nitrophenyl) phosphate hydrate (B1144303) itself provides definitive structural information, XRD is more broadly applied in this context to the characterization of the solid-state catalysts used to promote its hydrolysis. malvernpanalytical.commalvernpanalytical.com

For heterogeneous catalysts, such as those based on metal oxides or zeolites, X-ray powder diffraction (XRPD) is routinely used. malvernpanalytical.com This technique provides a wealth of information, including:

Phase Identification: Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for its identification. malvernpanalytical.com

Crystallinity Assessment: The sharpness and intensity of diffraction peaks relate to the degree of crystalline order in the material.

Crystallite Size Determination: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains. malvernpanalytical.com

Lattice Parameter Measurement: Precise determination of the unit cell dimensions can reveal information about strain or the incorporation of dopants into the catalyst structure. malvernpanalytical.com

Techniques such as non-ambient XRD allow for the study of catalysts under relevant reaction conditions (e.g., elevated temperature), providing insights into structural changes that occur during the catalytic process. malvernpanalytical.com While XRD analyzes the bulk structure, it is a crucial complementary technique to surface-sensitive methods for building a complete picture of a catalytic system. mpg.demalvernpanalytical.com

Broader Implications and Future Research Directions

Contributions to Understanding Biological Phosphate (B84403) Transfer Processes

The cleavage of the phosphodiester bond is a fundamental process in numerous biological events, including DNA replication, RNA processing, and signal transduction. However, this bond is remarkably stable, with an estimated half-life of thousands of years in the absence of a catalyst. Enzymes such as phosphodiesterases (PDEs) and nucleases accelerate this reaction by many orders of magnitude. Understanding how these enzymes achieve such remarkable rate enhancements is a central goal in biochemistry.

Bis(4-nitrophenyl) phosphate serves as a crucial tool in this endeavor. It is widely used as a substrate to determine the activity and probe the mechanisms of various phosphohydrolases. sigmaaldrich.comnih.govmoleculardepot.com For instance, it has been employed to measure the enzymatic activity of root phosphodiesterases in wetland plants and to characterize phosphohydrolase activity in bovine spleen extracts. sigmaaldrich.commoleculardepot.com

Studies using BNPP have helped to elucidate the roles of key components within an enzyme's active site. Research on how enzymes discriminate between different types of esters, such as phosphate and sulfate (B86663) esters, utilizes BNPP as the reference phosphate substrate. nih.gov For example, alkaline phosphatase shows a staggering 10¹⁰-fold preference for hydrolyzing p-nitrophenyl phosphate (pNPP), a related monoester, over p-nitrophenyl sulfate (pNPS). nih.gov Furthermore, BNPP has been identified as an inhibitor of various enzymes, including several glycosyltransferases and carboxylesterase. nih.govnih.govnih.gov Kinetic studies with BNPP revealed it acts as a competitive inhibitor towards UDP-galactose binding in galactosyltransferase, providing insights into the enzyme's active site and membrane topology. nih.gov

Advancement in the Design of Bio-inspired Catalysts

The efficiency of natural metalloenzymes has inspired the design of synthetic catalysts that can mimic their function. These "artificial metalloenzymes" are valuable for their potential applications and for the fundamental insights they provide into the mechanisms of catalysis. BNPP is the benchmark substrate for testing the hydrolytic efficacy of these bio-inspired catalysts. tandfonline.com

A significant area of research focuses on metal complexes, particularly those involving lanthanide ions (Ln³⁺), which are known for their ability to promote phosphate ester hydrolysis. researchgate.net

Lanthanide Complexes: Dinuclear lanthanide complexes with ligands like bis-Tris propane (B168953) (BTP) have been shown to effectively hydrolyze BNPP. acs.org The catalytic activity within a series of lanthanide complexes (La, Pr, Nd, Eu, Gd, Dy) decreases as the ionic radius of the metal decreases. acs.org Similarly, lanthanide(III) cryptate complexes show catalytic activity that increases with decreasing ionic size (La < Ce < Eu). nih.gov The europium(III) complex, for instance, catalyzes BNPP hydrolysis with a notable rate constant at 50°C and pH 8.5. nih.gov The catalytic mechanism is believed to involve the metal ion activating the phosphate substrate while also providing a metal-bound hydroxide (B78521) as the nucleophile. nih.gov

Other Metal Complexes: Beyond lanthanides, complexes of tetravalent metals like cerium(IV) and hafnium(IV) with Klaui's tripodal ligand have demonstrated significant hydrolytic activity towards BNPP. researchgate.netnih.govacs.org A Ce(IV) complex, in particular, achieved a 130 million-fold rate acceleration compared to the spontaneous hydrolysis of BNPP. researchgate.net Dinuclear copper(II) complexes and metallomicelles containing cobalt(II) and manganese(III) have also been developed as effective catalysts for BNPP hydrolysis. sigmaaldrich.comtandfonline.com More recently, photo-responsive systems, such as a Cu(II) bipyridine complex attached to gold nanoparticles, have shown a 1000-fold enhancement in hydrolytic activity upon irradiation with a laser. rsc.org

These studies not only advance the development of synthetic hydrolases but also reinforce our understanding of the key factors in enzymatic catalysis, such as the role of Lewis acidity, nucleophile generation, and substrate positioning.

| Catalyst System | Metal Ion(s) | Key Finding/Rate Information | Reference |

|---|---|---|---|

| Dinuclear Hydroxo Complexes with BTP Ligand | La(III), Pr(III), Nd(III), Eu(III), Gd(III), Dy(III) | Activity decreases with smaller ionic radius: La > Pr > Nd > Eu > Gd > Dy. | acs.org |

| Lanthanide(III) Cryptate (2.2.1) Complexes | La(III), Ce(III), Eu(III) | Activity increases with smaller ionic radius: La < Ce < Eu. k₁ = 1.5 x 10⁻⁴ s⁻¹ for Eu(III) complex. | nih.gov |

| Complex with Klaui's Tripodal Ligand | Ce(IV) | ~130 million-fold rate acceleration over spontaneous hydrolysis. k_cat = 5.2 × 10⁻³ s⁻¹. | researchgate.net |

| Complex with Klaui's Tripodal Ligand | Ce(IV) | Hydrolysis exhibits first-order kinetics with a rate constant of (1.1 ± 0.1) x 10⁻³ s⁻¹. | nih.gov |

| Cu(II) Bipyridine on Gold Nanoparticles | Cu(II) | 1000-fold photo-enhancement of hydrolysis rate upon laser irradiation. | rsc.org |

| Mononuclear Copper Complex | Cu(II) | Second-order rate constant (k) = 0.065 M⁻¹ s⁻¹ at 50.0 °C. | acs.org |

Emerging Applications in Organic Synthesis and Materials Science

While historically used as a substrate, recent research has unveiled the potential of bis(4-nitrophenyl) phosphate itself as an effective organocatalyst, expanding its utility into organic synthesis and materials science.

Organocatalysis for Polymerization: BNPP has been identified as an efficient organocatalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL). medchemexpress.commedchemexpress.com This process allows for the controlled polymerization to produce functional polyesters. medchemexpress.com The catalytic system can be used to create specialized polymers, such as diblock copolymers, without quenching the reaction. medchemexpress.commedchemexpress.com This application opens new avenues for creating biodegradable polymers and other advanced materials using a simple, metal-free catalyst.

Amide Bond Formation: The amide bond is a cornerstone of peptides, proteins, and numerous pharmaceuticals and polymers. Developing catalytic methods for its formation from readily available carboxylic acids and amines is a significant challenge in organic chemistry. A novel system has been developed where BNPP plays a crucial role in the triphenylphosphine-catalysed, carbon tetrachloride-mediated formation of amides. bohrium.comrsc.orgrsc.org In this cycle, BNPP is involved in the in situ reduction of triphenylphosphine (B44618) oxide back to the active triphenylphosphine catalyst. bohrium.comrsc.org Control experiments demonstrated that in the absence of the primary PPh₃/CCl₄ reagents, the presence of BNPP and a silane (B1218182) reducing agent resulted in only minimal amide formation, highlighting its specific role within the complete catalytic cycle. rsc.org

Future Avenues in Mechanistic Elucidation and Catalyst Development

Despite significant progress, the study of bis(4-nitrophenyl) phosphate and its interactions continues to offer exciting prospects for future research.

Q & A

How can researchers optimize experimental conditions for phosphatase assays using bis(4-nitrophenyl) phosphate hydrate given its solubility limitations?

This compound is widely used as a chromogenic substrate for alkaline and acid phosphatases. However, its limited aqueous solubility (e.g., miscibility with water but immiscibility with ethanol or acetone ) can introduce variability in kinetic assays. To address this:

- Solvent optimization : Pre-dissolve the compound in a minimal volume of compatible solvents (e.g., aqueous buffers at pH >7) and dilute to working concentrations to avoid precipitation .

- Temperature control : Maintain assays at 25–37°C to enhance solubility while avoiding thermal degradation .

- Validation : Compare results with alternative substrates (e.g., para-nitrophenyl derivatives with higher solubility) to confirm specificity .

What methodologies are recommended to resolve contradictions in hydrolysis rate data for bis(4-nitrophenyl) phosphate derivatives under varying pH and temperature conditions?

Hydrolysis kinetics of aryl phosphates like this compound are sensitive to pH and temperature. For example, hydrolysis rate constants for similar compounds (e.g., bis(4-cyanophenyl) phenyl phosphate) range from 1.2×10⁻⁴ s⁻¹ at 25°C to 3.5×10⁻³ s⁻¹ at 50°C . To reconcile discrepancies:

- Standardized buffers : Use buffered systems (e.g., Tris-HCl) to stabilize pH during kinetic measurements .

- Activation parameter analysis : Calculate activation energy (Eₐ) and entropy (ΔS‡) to differentiate pH-dependent vs. temperature-driven mechanisms .

- Cross-validation : Employ complementary techniques like HPLC or spectrophotometry to verify hydrolysis products .

How can theoretical frameworks guide the design of mechanistic studies involving this compound in enzyme inhibition assays?

Linking experiments to theoretical models ensures robust mechanistic insights. For example:

- Transition-state theory : Use molecular docking simulations to predict interactions between the substrate and phosphatase active sites, informed by crystallographic data .

- Kinetic modeling : Apply Michaelis-Menten or allosteric modulation models to distinguish competitive vs. non-competitive inhibition .

- Epistemological alignment : Alassay design with broader biochemical hypotheses (e.g., role of phosphatases in bone metabolism) to contextualize findings .

What advanced techniques are suitable for analyzing thermal stability and degradation pathways of this compound in long-term studies?

Thermal degradation above 300°C and hydrolytic instability necessitate rigorous stability protocols:

- Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds .

- Accelerated aging studies : Store samples at 40–60°C and monitor hydrolysis products (e.g., 4-nitrophenol) via UV-Vis spectroscopy .

- Activation energy calculation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

How can researchers address discrepancies in reported enzymatic activity levels when using this compound across different laboratories?

Inter-lab variability often stems from substrate purity or assay conditions. Mitigation strategies include:

- Standardized calibration : Use certified reference materials (e.g., >98% purity ) and validate via HPLC .

- Inter-laboratory protocols : Adopt harmonized buffer compositions (e.g., 50 mM Tris, pH 9.8) and temperature controls .

- Blind replicates : Perform triplicate assays with blinded samples to minimize operator bias .